2,4,6-Trichloropyridin-3-amine

説明

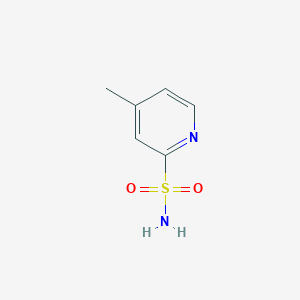

2,4,6-Trichloropyridin-3-amine is a chemical compound with the molecular formula C5H3Cl3N2 . It is a solid substance and is used in various chemical reactions .

Molecular Structure Analysis

The molecular weight of 2,4,6-Trichloropyridin-3-amine is 197.45 . The IUPAC name for this compound is 2,4,6-trichloro-3-pyridinamine . The InChI code is 1S/C5H3Cl3N2/c6-2-1-3 (7)10-5 (8)4 (2)9/h1H,9H2 .Physical And Chemical Properties Analysis

2,4,6-Trichloropyridin-3-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Aminomethylation Reactions

Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals, such as yttrium and gadolinium, catalyze the ortho-C-H bond addition of pyridine derivatives into the C=N double bond of nonactivated imines, producing aminomethylated products. This process demonstrates the potential application of 2,4,6-Trichloropyridin-3-amine in facilitating novel bond formations and complex synthesis processes (Haruki Nagae et al., 2015).

Molecular Reorganizations and Complex Formation

Research on ligands constituted of tris(2-aminoethyl)amine moieties linked to pyridine spacers reveals significant insights into molecular movements and the chemistry of so-called scorpiand ligands. These studies shed light on the differences in thermodynamic and kinetic properties based on the position of the substituent at the arm, influencing the stability and formation kinetics of Cu(2+) complexes. Such investigations highlight the role of 2,4,6-Trichloropyridin-3-amine derivatives in understanding molecular reorganization and coordination chemistry (S. Blasco et al., 2010).

Gas Separation Materials

A series of wholly aromatic hyperbranched polyimides synthesized by condensation polymerization of a triamine monomer and commercially available dianhydride monomers exhibit properties relevant for gas separation applications. This research points towards the potential of 2,4,6-Trichloropyridin-3-amine in developing new materials with specific industrial applications, particularly in the area of gas separation and filtration (J. Fang et al., 2000).

Photoredox Catalysis in Bond Formation

The study on metal-free photoredox strategies for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives showcases the utility of 2,4,6-Trichloropyridin-3-amine in catalyzing bond formation under mild conditions. This research underscores the compound's relevance in synthetic chemistry, offering a pathway to functionalized alkenes and alkenes through photoredox catalysis (M. Ociepa et al., 2018).

Coordination Chemistry and Electron Transfer

Investigations into ruthenium(II) complexes of pyridylamine ligands with oxygen-bound amide moieties provide insights into structure regulation, proton-coupled electron transfer, and their implications in coordination chemistry. These studies highlight the strategic use of 2,4,6-Trichloropyridin-3-amine in the synthesis of complexes that exhibit specific electron transfer behaviors, offering potential applications in catalysis and electronic materials (Takahiko Kojima et al., 2004).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

将来の方向性

While the future directions for 2,4,6-Trichloropyridin-3-amine specifically are not mentioned in the search results, there are ongoing research developments in the synthesis of related compounds, such as 2,4,6-triarylpyridines . These compounds are key building blocks for functional molecules used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .

特性

IUPAC Name |

2,4,6-trichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJCPIVNSCGBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00527641 | |

| Record name | 2,4,6-Trichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichloropyridin-3-amine | |

CAS RN |

91872-08-1 | |

| Record name | 2,4,6-Trichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B1600962.png)